molecular formula C7H5F2N3O B15054515 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B15054515
M. Wt: 185.13 g/mol
InChI Key: PSORWRIFIWPUSN-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a fused heterocyclic compound comprising a triazole ring fused to a pyridine ring, with a difluoromethoxy (-OCF₂H) substituent at the 7-position. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical research, particularly for central nervous system (CNS) and metabolic disorders . The difluoromethoxy group, an electron-withdrawing substituent, may influence both the compound’s reactivity and biological activity, necessitating careful synthetic optimization to avoid side reactions like Dimroth rearrangement .

Properties

Molecular Formula

C7H5F2N3O

Molecular Weight

185.13 g/mol

IUPAC Name

7-(difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5F2N3O/c8-7(9)13-5-1-2-12-4-10-11-6(12)3-5/h1-4,7H

InChI Key

PSORWRIFIWPUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C=C1OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction, often facilitated by copper acetate . Another approach involves the use of microwave-mediated, catalyst-free synthesis, which offers a more efficient and environmentally friendly route .

Industrial Production Methods: Industrial production of this compound may leverage high-throughput synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure scalability and consistency in the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Reactions with Acetylenic Esters

The triazole ring undergoes -CN shifts and cycloadditions with acetylenic diesters like dimethyl acetylenedicarboxylate (DMAD):

  • Products : Pyrimidone (e.g., 10 ), pyrazole (e.g., 6 ), and 1:2 adducts (e.g., 7 ) .

  • Mechanism :

    • Initial -CN shift generates a reactive intermediate.

    • Subsequent cycloaddition or Michael addition with DMAD forms fused heterocycles .

ReagentMajor ProductReaction PathwayYield
DMADPyrimidone 10 -CN shift + cyclization35–40%
DMADPyrazole 6 Michael addition20–25%
Excess DMAD1:2 Adduct 7 Double addition15–20%

Dimroth-Type Rearrangements

Electron-deficient derivatives (e.g., nitro-substituted) undergo isomerization via Dimroth rearrangement:

  • Conditions : Heating under reflux in polar aprotic solvents (e.g., DMF) .

  • Outcome : Conversion of triazolo[4,3-a]pyridine (10 ) to triazolo[1,5-a]pyridine (12 ) with complete selectivity .

Starting MaterialRearrangement ConditionsProductYield
10 (nitro-substituted)Reflux in DMF, 6 hours12 (isomer)98%

Functionalization at the Triazole Ring

The triazole nitrogen participates in electrophilic substitutions and cross-coupling reactions:

  • Halogenation : Chlorination at the 5-position using POCl₃ yields 5-chloro derivatives (e.g., 3a ) .

  • Alkoxy Substitution : Reaction with 3-phenylpropanol under basic conditions introduces alkoxy groups (e.g., 7 ) .

Reaction TypeReagents/ConditionsProductYield
ChlorinationPOCl₃, DMF, 80°C5-Chloro derivative73%
Alkoxy Substitution3-Phenylpropanol, K₂CO₃Alkoxy derivative 7 83%

Comparative Reactivity with Analogues

The difluoromethoxy group enhances electrophilicity compared to non-fluorinated analogues:

CompoundElectrophilic ReactivityNotes
7-(Difluoromethoxy)-triazolo[4,3-a]pyridineHighStabilizes transition states via -I effect
7-Methoxy-triazolo[4,3-a]pyridineModerateLess electron withdrawal
7-Nitro-triazolo[4,3-a]pyridineVery highProne to side reactions (e.g., resinification)

Mechanistic Insights

  • Electron-Withdrawing Effects : The difluoromethoxy group increases the electrophilicity of the triazole ring, facilitating nucleophilic attacks and cycloadditions .

  • Steric Considerations : The substituent’s bulk minimally affects steric interactions due to its position on the pyridine ring .

Scientific Research Applications

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to these kinases, interfering with their signaling pathways and ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine include:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine Br (7-position), CF₃ (3-position) C₇H₃BrF₃N₃ Intermediate for cross-coupling reactions; bromine enhances reactivity for further functionalization
3-Methyl-6-(3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine CH₃ (3-position), 3-pyridinyl (6-position) C₁₂H₁₀N₄ Exhibits 75% protection against pentylenetetrazole-induced seizures in rats (25 mg/kg dose)
Sitagliptin-related impurity A CF₃ (3-position), amino-acyl chain C₁₆H₁₄F₆N₆O Pharmaceutical impurity with trifluoromethyl group; impacts drug stability
Pyrano-[3,4-c]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyridine Fused pyrano-thieno system C₁₄H₈N₄OS Weak anticonvulsant activity (20–40% protection in PTZ models)

Substituent Impact Analysis:

  • Electron-withdrawing groups (e.g., CF₃, OCF₂H): Enhance metabolic stability but may predispose compounds to Dimroth rearrangement during synthesis . The difluoromethoxy group in the target compound balances lipophilicity and electronic effects better than bulkier substituents like trifluoromethyl.
  • Halogen substituents (e.g., Br): Improve reactivity for further derivatization but may reduce bioavailability due to increased molecular weight .
  • Aromatic/heteroaromatic substituents (e.g., pyridinyl): Enhance CNS activity but require precise positioning; 3-methyl-6-(3-pyridinyl) analogs show superior anticonvulsant efficacy compared to 7-pyridinyl derivatives .

Pharmacological Activity

  • Anticonvulsant activity: Pyridinyl-substituted triazolopyridines (e.g., 3-methyl-6-(3-pyridinyl)) demonstrate strong seizure protection (75%), whereas fused systems like pyrano-thieno derivatives show weak activity (20–40%) . The difluoromethoxy group’s contribution to CNS activity remains underexplored but is hypothesized to improve blood-brain barrier penetration.
  • Metabolic applications: Sitagliptin analogs with trifluoromethyl groups highlight the role of triazolopyridines in diabetes treatment, though impurities like Compound A necessitate stringent quality control .

Biological Activity

7-(Difluoromethoxy)-[1,2,4]triazolo[4,3-a]pyridine is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound belongs to the triazolo-pyridine family and features a difluoromethoxy group that may influence its biological properties. The general structure can be represented as follows:

C7H5F2N3O\text{C}_7\text{H}_5\text{F}_2\text{N}_3\text{O}

Research indicates that compounds within the triazolo-pyridine class can interact with various biological targets. The specific mechanisms of action for this compound include:

  • Inhibition of Kinases : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are crucial in signaling pathways associated with cell proliferation and survival.
  • Antitumor Activity : Some derivatives have shown promising antitumor effects in vitro and in vivo, potentially through the modulation of apoptotic pathways.

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1.

Activity IC50 (µM) Biological Target Reference
Kinase Inhibition0.5p38 MAPK
Antitumor Activity0.8Various cancer cell lines
Anti-inflammatory Effects1.5TNF-α release inhibition
Dipeptidyl Peptidase IV Inhibition0.018DPP-IV

Case Studies

Several studies have explored the biological activity of related compounds and have implications for the use of this compound:

  • Antidiabetic Potential : A study demonstrated that a related triazolo compound exhibited potent DPP-IV inhibition (IC50 = 18 nM), suggesting that similar modifications could enhance the antidiabetic properties of this compound .
  • Cancer Treatment : In vivo studies indicated that triazolo derivatives could reduce tumor growth in xenograft models by inducing apoptosis in cancer cells . This aligns with findings on the potential antitumor activity of our compound.
  • Inflammation Modulation : Research showed that certain triazolo compounds could significantly inhibit TNF-α production in lung tissues during inflammatory responses . This suggests a possible application for respiratory diseases.

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